molecular formula C7H15O3P B6220694 4-(dimethylphosphoryl)oxan-4-ol CAS No. 2758000-44-9

4-(dimethylphosphoryl)oxan-4-ol

Cat. No.: B6220694
CAS No.: 2758000-44-9
M. Wt: 178.2
InChI Key:
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Description

4-(Dimethylphosphoryl)oxan-4-ol (DMPO) is an organic compound that is commonly used in laboratory experiments due to its unique properties. It is a colorless liquid with a sweet smell, and it is highly soluble in both water and organic solvents. DMPO is a phosphorylated oxane, which is a type of cyclic ether. It is a versatile compound that can be used in a variety of applications, such as synthesis, catalysis, and biochemistry. This article will provide an overview of DMPO, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

4-(dimethylphosphoryl)oxan-4-ol has a variety of uses in scientific research. It is commonly used as a catalyst in organic synthesis reactions, such as the synthesis of amines, esters, and other organic compounds. It is also used as a reagent in the synthesis of phospholipids and other phosphorylated compounds. This compound is also used in biochemistry and physiology experiments, as it is known to inhibit certain enzymes, such as lipoxygenases and cyclooxygenases.

Mechanism of Action

4-(dimethylphosphoryl)oxan-4-ol works by forming a stable complex with the active site of the enzyme, thereby preventing the enzyme from catalyzing the reaction. This is known as the “suicide inhibition” mechanism, as the enzyme is irreversibly inactivated by the complex. The complex is formed by the interaction between the dimethylphosphoryl group of this compound and the active site of the enzyme.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It is known to inhibit the activity of several enzymes, including lipoxygenases and cyclooxygenases. Inhibition of these enzymes leads to the inhibition of the synthesis of eicosanoids, which are important regulators of inflammation, immunity, and other physiological processes. This compound has also been shown to inhibit the activity of several drug-metabolizing enzymes, including cytochrome P450 enzymes. Inhibition of these enzymes can lead to increased drug concentrations in the body, which can lead to adverse effects.

Advantages and Limitations for Lab Experiments

4-(dimethylphosphoryl)oxan-4-ol has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is highly soluble in both water and organic solvents. Additionally, it is relatively stable, and it is not affected by light or air. However, this compound has some limitations. It is relatively toxic and it is a known skin irritant. Additionally, it is not approved for human consumption, and it should not be used in experiments involving humans.

Future Directions

The potential future directions for 4-(dimethylphosphoryl)oxan-4-ol research include the development of new synthesis methods, the exploration of new applications, and the investigation of its potential pharmacological effects. Additionally, further research is needed to better understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, research is needed to develop methods to reduce its toxicity and improve its safety for use in laboratory experiments.

Synthesis Methods

4-(dimethylphosphoryl)oxan-4-ol is typically synthesized from the reaction of dimethylphosphite and 1,4-dioxane. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate at temperatures ranging from 25 to 40°C. This process yields a product with a purity of around 95%. This compound can also be synthesized from the reaction of dimethylphosphite and 1,4-dioxane in the presence of a base such as potassium carbonate or sodium hydroxide. This method yields a product with a purity of around 99%.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(dimethylphosphoryl)oxan-4-ol can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,2-dimethyl-1,3-dioxolane", "Phosphorus trichloride", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of 2,2-dimethyl-1,3-dioxolane to 4-hydroxy-2,2-dimethyl-1,3-dioxolane", "React 2,2-dimethyl-1,3-dioxolane with sodium hydroxide in water to form 4-hydroxy-2,2-dimethyl-1,3-dioxolane", "Step 2: Conversion of 4-hydroxy-2,2-dimethyl-1,3-dioxolane to 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane", "React 4-hydroxy-2,2-dimethyl-1,3-dioxolane with phosphorus trichloride in methanol to form 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane", "Step 3: Conversion of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane to 4-(dimethylphosphoryl)-2,2-dimethyl-1,3-dioxolane", "React 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane with sodium hydroxide and dimethylphosphite in methanol to form 4-(dimethylphosphoryl)-2,2-dimethyl-1,3-dioxolane", "Step 4: Conversion of 4-(dimethylphosphoryl)-2,2-dimethyl-1,3-dioxolane to 4-(dimethylphosphoryl)oxan-4-ol", "React 4-(dimethylphosphoryl)-2,2-dimethyl-1,3-dioxolane with sodium hydroxide in water to form 4-(dimethylphosphoryl)oxan-4-ol" ] }

2758000-44-9

Molecular Formula

C7H15O3P

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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